molecular formula C16H14N2O3 B2445759 N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-39-2

N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2445759
CAS No.: 942005-39-2
M. Wt: 282.299
InChI Key: VOCUODNLKVVZCU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that features a furo[3,2-b]pyridine core structure

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-3-8-14-13(17-10)9-15(21-14)16(19)18-11-4-6-12(20-2)7-5-11/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCUODNLKVVZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the formation of the furo[3,2-b]pyridine core followed by the introduction of the methoxyphenyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-5-methylfuro[3,2-b]indole-2-carboxamide
  • N-(4-methoxyphenyl)-5-methylfuro[3,2-b]thiazole-2-carboxamide

Uniqueness

N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to its specific furo[3,2-b]pyridine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a furo[3,2-b]pyridine core with a methoxyphenyl group and a carboxamide functional group. The synthesis typically involves the following steps:

  • Formation of the furo[3,2-b]pyridine core : This is achieved through cyclization reactions involving pyridine derivatives and furan derivatives.
  • Introduction of the 4-methoxyphenyl group : This step involves the reaction of the furo[3,2-b]pyridine core with 4-methoxybenzyl chloride under basic conditions.
  • Carboxamide formation : The final step involves the introduction of the carboxamide functional group through acylation reactions.

Biological Activity

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent .
  • Anticancer Properties : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation. Molecular docking studies indicated strong interactions with key proteins involved in cancer pathways, suggesting a mechanism by which it may exert anticancer effects .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes like DNA gyrase, which is crucial for bacterial DNA replication. This inhibition can lead to bactericidal effects .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells:

  • Binding to Enzymes and Receptors : The compound may bind to enzymes or receptors involved in cellular signaling pathways, modulating their activity and leading to altered cellular responses.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL .
Anticancer ActivityInduces apoptosis in breast cancer cell lines; IC50 values observed at 20 µM .
Enzyme InteractionEffective inhibitor of DNA gyrase with a binding affinity (Kd) < 100 nM .

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